molecular formula C21H22ClN3O3S B2476660 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901240-19-5

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2476660
CAS No.: 901240-19-5
M. Wt: 431.94
InChI Key: QAGRYCBNVGDTLA-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a unique combination of a chlorophenyl group, a methoxyphenyl group, and an imidazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a cyclocondensation reaction involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to achieve the desired product with minimal by-products. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an imidazole ring substituted with a chlorophenyl and methoxyphenyl group, alongside a sulfanyl linkage and an acetamide moiety. The molecular formula is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S, with a molecular weight of approximately 387.89 g/mol.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various imidazole derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed significant inhibition zones, suggesting potential efficacy against these pathogens .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point in pharmacological studies. Specifically, it has been linked to inhibiting acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the nervous system. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. The IC50 values for related compounds have shown promising results, with some derivatives achieving values as low as 0.63 µM, indicating strong enzyme inhibition .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of imidazole derivatives. For instance, compounds structurally related to the target compound have been tested against various cancer cell lines, including breast and colon cancer cells. One study reported an IC50 value of 6.2 µM for a closely related compound against HCT-116 colon carcinoma cells, showcasing significant cytotoxic effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The sulfanyl group may enhance binding affinity to target enzymes like AChE, leading to effective inhibition.
  • Cellular Uptake: The methoxyethyl group may facilitate better cellular penetration, enhancing bioavailability and efficacy.
  • Reactive Oxygen Species (ROS) Modulation: Some imidazole derivatives have been shown to modulate oxidative stress within cells, contributing to their anticancer activity.

Case Studies

  • Antimicrobial Efficacy Study : A series of experiments conducted on synthesized imidazole derivatives revealed that those containing chlorophenyl groups exhibited stronger antimicrobial properties than their unsubstituted counterparts. The study utilized disk diffusion methods to assess activity against Salmonella typhi and Bacillus subtilis, yielding significant results that support further exploration into the compound's potential as an antibiotic agent .
  • Cytotoxicity Assays : In a comparative analysis involving several imidazole derivatives, one compound demonstrated selective cytotoxicity towards breast cancer cells (T47D), with IC50 values indicating effective cell growth inhibition at micromolar concentrations. This suggests that modifications in the side chains can significantly influence biological outcomes .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-27-11-10-23-18(26)13-29-21-19(14-6-8-16(22)9-7-14)24-20(25-21)15-4-3-5-17(12-15)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGRYCBNVGDTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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